7-Bromo-1-iodonaphthalene
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Overview
Description
7-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C10H6BrI. It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the 7th and 1st positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-iodonaphthalene typically involves halogenation reactions. One common method is the bromination of 1-iodonaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a packed-bed column containing activated magnesium, which facilitates the Grignard reaction of aryl halides with electrophiles. This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Naphthalenes: Resulting from nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
7-Bromo-1-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds, which facilitates the substitution or coupling processes. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-1-iodonaphthalene: Another isomer with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 7-Bromo-1-iodonaphthalene’s unique combination of bromine and iodine atoms at specific positions on the naphthalene ring provides distinct reactivity patterns, making it particularly useful in selective organic transformations and advanced material synthesis .
Properties
Molecular Formula |
C10H6BrI |
---|---|
Molecular Weight |
332.96 g/mol |
IUPAC Name |
7-bromo-1-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI Key |
NZINGQBPWPWXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)I |
Origin of Product |
United States |
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